molecular formula C9H7ClN2 B1585294 1-(2-Chlorophenyl)imidazole CAS No. 51581-50-1

1-(2-Chlorophenyl)imidazole

Cat. No. B1585294
CAS RN: 51581-50-1
M. Wt: 178.62 g/mol
InChI Key: ZGGZGKAVJNFVHE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)imidazole is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be achieved through a three-stage synthetic approach . Initially, benzophenone derivatives are converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols are reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives are obtained from substitution reactions .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorophenyl)imidazole consists of an imidazole ring attached to a 2-chlorophenyl group . The structure can be confirmed using various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be prepared by the Mannich base technique using a Cu(II) catalyst . The Cu(phen)Cl2 catalyst was found to be more effective than other methods .

Scientific Research Applications

Corrosion Inhibition

1-(2-Chlorophenyl)imidazole and its derivatives have been studied for their potential as corrosion inhibitors. Research by Ouakki et al. (2019) examined the inhibitory action of two imidazole derivatives on mild steel corrosion in sulfuric acid medium, demonstrating their effectiveness as mixed-type inhibitors with high resistance and inhibition efficiency. This indicates the compound's potential in protecting metals from corrosive environments (Ouakki et al., 2019).

Structural Analysis

The molecular structure of 1-(2-Chlorophenyl)imidazole has been determined through X-ray crystallography. Studies by Song & Shin (1998) have detailed its conformation and interactions among its phenyl rings and the imidazole ring, providing insights into its structural properties which are crucial for understanding its reactivity and interaction with other molecules (Song & Shin, 1998).

Antifungal Properties

Research into imidazole derivatives has revealed their effectiveness against fungal infections. Walker et al. (1978) described a compound derived from 1-(2-Chlorophenyl)imidazole, which showed significant activity against Candida albicans infections in vivo, indicating its potential in antifungal medication (Walker et al., 1978).

Microwave-Assisted Synthesis

The synthesis of 1-(2-Chlorophenyl)imidazole derivatives using microwave technology has been explored, which could offer more efficient and eco-friendly production methods. A study by Saberi et al. (2009) focused on the microwave-assisted synthesis and crystal structure of a derivative, contributing to the development of new synthetic methodologies (Saberi et al., 2009).

Gas-Phase Rearrangements in Mass Spectrometry

Imidazole derivatives have been studied for their behavior in mass spectrometry. Qin (2001) analyzed the gas-phase rearrangements of a farnesyl transferase inhibitor containing an imidazole ring, highlighting its unique structural role in these processes (Qin, 2001).

Antimicrobial and Molecular Docking Studies

Research into benzimidazole derivatives, which include chlorophenyl-imidazole, has demonstrated antimicrobial properties. Studies have shown their effectiveness against various bacterial strains, with molecular docking studies providing deeper insights into their interaction with target molecules (Journals Iosr, V.Chidambaranathan, & C.M.Mahalakshmi, 2015).

Safety And Hazards

Safety data sheets suggest that 1-(2-Chlorophenyl)imidazole may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-(2-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGZGKAVJNFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199536
Record name 1-(2-Chlorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)imidazole

CAS RN

51581-50-1
Record name 1-(2-Chlorophenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51581-50-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RLC Handy, HL Harb, P Wallace… - British journal of …, 1996 - Wiley Online Library
1 The ability of a range of substituted imidazole compounds to inhibit mouse cerebellar neuronal nitric oxide synthase (nNOS), bovine aortic endothelial NOS (eNOS) and inducible …
Number of citations: 107 bpspubs.onlinelibrary.wiley.com
E Gutiérrez, JA Rodríguez, J Cruz-Borbolla… - Corrosion …, 2016 - Elsevier
The corrosion inhibition efficiency of carbon steel was evaluated using fifteen molecules derivated from imidazole and benzimidazole in 1.0 M HCl. The inhibition efficiency varies from …
Number of citations: 210 www.sciencedirect.com
R Guterman, H Miao, M Antonietti - The Journal of organic …, 2018 - ACS Publications
Alkylating ionic liquids based on the thioimidazolium structure combine the conventional properties of ionic liquids, including low melting point and nonvolatility, with the alkylating …
Number of citations: 22 pubs.acs.org
K Alaoui, N Dkhireche, ME Touhami… - New challenges and …, 2020 - igi-global.com
Imidazole is part of the theophylline molecule, found in tea leaves and coffee beans, which stimulates the central nervous system. Imidazole and its derivatives are an important class of …
Number of citations: 7 www.igi-global.com
L Saleron, V Sorrenti, C Giacomo… - Current …, 2002 - ingentaconnect.com
Nitric oxide (NO), a molecular messenger synthesized by nitric oxide synthase (NOS) from L-arginine and molecular oxygen, is involved in a number of physiological and pathological …
Number of citations: 301 www.ingentaconnect.com
A Agarwal, P Rathore, V Jain, B Rai - NACE CORROSION, 2019 - onepetro.org
Quantitative Structure-Activity Relationships (QSAR) based models have been widely used for predicting corrosion inhibition performance of metals. However, one of the major …
Number of citations: 1 onepetro.org
M Murmu, SK Saha, NC Murmu… - … Corrosion Inhibitors I …, 2021 - ACS Publications
The cost of corrosion and its consequent catastrophes have adversely affected the economy of almost all nations across the globe, which is reflected in the fractional reduction in gross …
Number of citations: 3 pubs.acs.org
MA Bonin, D Giguere, R Roy - Tetrahedron, 2007 - Elsevier
A direct catalytic synthesis of N-arylimidazoles starting from the corresponding N-arylformamides and N-formylglycine esters is described. Application to different aryl substituted electron…
Number of citations: 49 www.sciencedirect.com

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